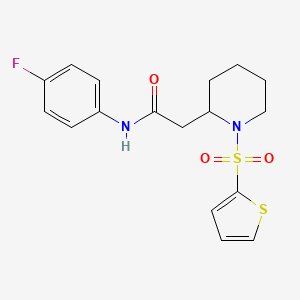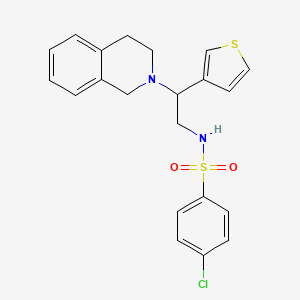
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an intricate organic compound comprising a chloro-substituted benzene sulfonamide backbone tethered to an isoquinoline and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound can commence with commercially available reagents like 4-chlorobenzenesulfonyl chloride, 3,4-dihydroisoquinoline, and 3-thiopheneethylamine.
Synthetic Route
Step 1: : Synthesis of 3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.
Step 2: : Introduction of the thiophene moiety through alkylation reactions.
Step 3: : Formation of the sulfonamide by reacting the thiophene-alkylated isoquinoline with 4-chlorobenzenesulfonyl chloride under amine coupling conditions.
Industrial Production Methods
Industrial production involves large-scale batch reactors, employing optimized conditions like controlled temperatures, inert atmospheres, and purified solvents to ensure high yield and purity. Catalysts may be introduced to streamline the reaction processes and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene ring.
Reduction: : The nitro group (if introduced) on the benzene ring could be reduced to an amine.
Substitution: : Halogen substitution on the benzene ring can be achieved using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Involves reagents like lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: : Employs reagents such as sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: : Generates sulfoxide derivatives.
Reduction: : Leads to the formation of amine derivatives.
Substitution: : Produces substituted derivatives retaining the core benzene sulfonamide structure.
Scientific Research Applications
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is employed in:
Chemistry: : As an intermediate in complex organic syntheses and material science.
Biology: : Utilized in probing biological pathways due to its varied functional groups.
Medicine: : Potential pharmaceutical applications due to its isoquinoline core, a structure often found in bioactive molecules.
Industry: : Usage in the synthesis of dyes, pigments, and advanced polymers.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, particularly enzymes, through its sulfonamide group which can mimic substrate structures. The isoquinoline and thiophene moieties facilitate binding to active sites and influence molecular pathways, modulating biological activity.
Comparison with Similar Compounds
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Variation in thiophene positioning.
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: : Bromine substitution instead of chlorine.
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furanyl-3-yl)ethyl)benzenesulfonamide: : Replacement of the thiophene ring with a furan ring.
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-19-5-7-20(8-6-19)28(25,26)23-13-21(18-10-12-27-15-18)24-11-9-16-3-1-2-4-17(16)14-24/h1-8,10,12,15,21,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRRJZTYAFJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
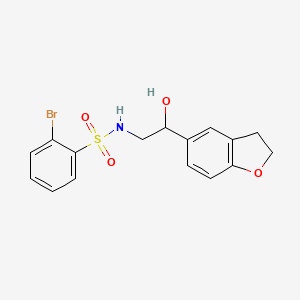
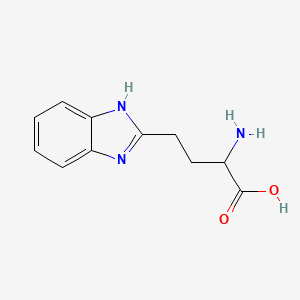
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
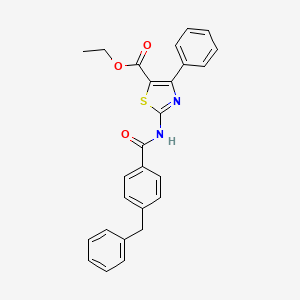
![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2537767.png)
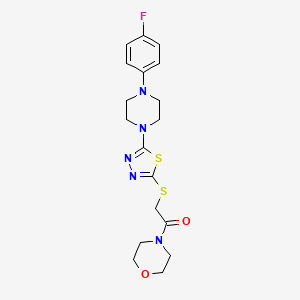
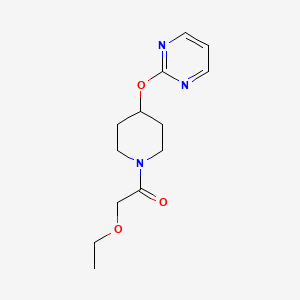
![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)
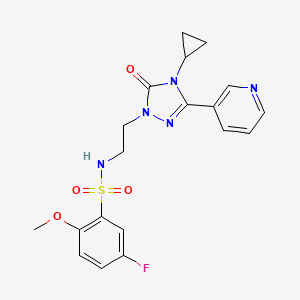
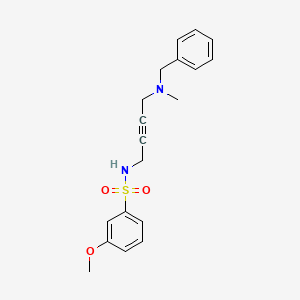
![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2537776.png)
![Methyl 2-{[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2537777.png)
